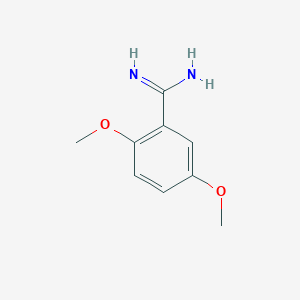![molecular formula C15H14BrN3O2S B2777057 N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-56-7](/img/structure/B2777057.png)
N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The molecule also contains a carboxamide group, which is a common functional group in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the pyrimidine ring might be formed through a reaction known as a cyclization . The bromo and methyl groups could be introduced through substitution reactions . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and thiazole rings would give the molecule a flat, aromatic character. The bromo and methyl groups would add some bulk to the molecule .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the bromo group could be replaced by other groups in a substitution reaction . The carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromo group could increase the compound’s density and boiling point .Scientific Research Applications
Antitumor Activity
Research has shown that derivatives similar to N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant antitumor activities. Studies involving the synthesis and evaluation of related compounds have demonstrated dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) human cancer cells. These compounds have been found to induce cell cycle arrest at the G2/M phase and exhibit pro-apoptotic activity, indicating their potential in cancer treatment (El-Naggar, Hassan, Awad, & Mady, 2018).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from the core structure of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies have led to the discovery of compounds with significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects. The most promising compounds in this category have shown high COX-2 selectivity indices and comparable anti-inflammatory activity to standard drugs, highlighting their potential as new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Another area of application is in the development of antimicrobial agents. Compounds related to this compound have been synthesized and tested for their antimicrobial efficacy. Some of these compounds have exhibited significant inhibition of bacterial and fungal growth, suggesting their potential use as antimicrobial agents. The antimicrobial activity of these compounds adds another dimension to their scientific research applications, underscoring their versatility and potential utility in addressing infectious diseases (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Conformational and Structural Studies
The compound has also been a subject of conformational and structural studies, which provide insights into its molecular features and potential interactions. Research focusing on structural modifications and their impact on supramolecular aggregation of thiazolo[3,2-a]pyrimidines has led to a deeper understanding of their conformational features. These studies are crucial for designing molecules with enhanced biological activities and specific functions (Nagarajaiah & Begum, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-8-5-10(16)6-9(2)12(8)18-13(20)11-7-17-15-19(14(11)21)3-4-22-15/h5-7H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHBPVLOZZBJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C3N(C2=O)CCS3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
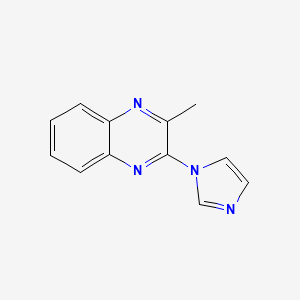
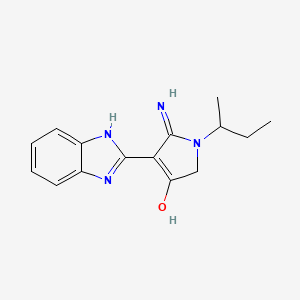
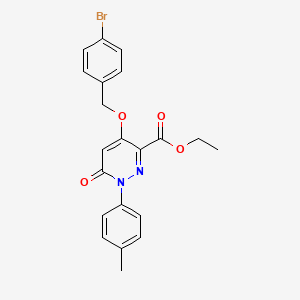
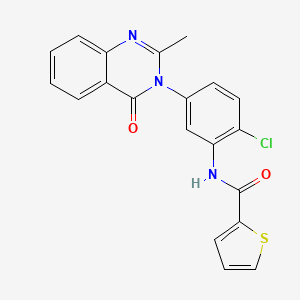
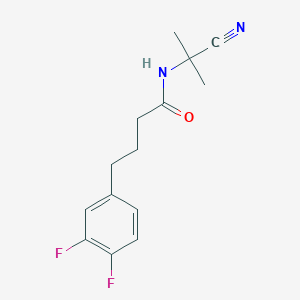
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)
![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)
